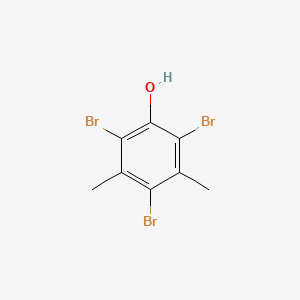
2,4,6-Tribromo-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-3,5-dimethylphenol is a brominated derivative of phenol with the molecular formula C8H7Br3O and a molecular weight of 358.85 g/mol . This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tribromo-3,5-dimethylphenol can be synthesized through the controlled bromination of 3,5-dimethylphenol using elemental bromine. The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various brominated and hydroxylated derivatives of 3,5-dimethylphenol .
Scientific Research Applications
2,4,6-Tribromo-3,5-dimethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-tribromo-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and enzymes, altering their activity and leading to various biological effects . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the methyl groups at positions 3 and 5.
2,4,6-Tribromo-3-methylphenol: Similar but has only one methyl group at position 3.
2,4,6-Tribromotoluene: Similar but has a toluene group instead of a phenol group.
Uniqueness
2,4,6-Tribromo-3,5-dimethylphenol is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
56759-60-5 |
|---|---|
Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
2,4,6-tribromo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3 |
InChI Key |
OXUOISZCFYHEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
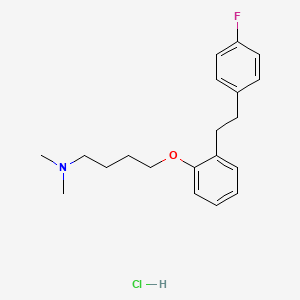
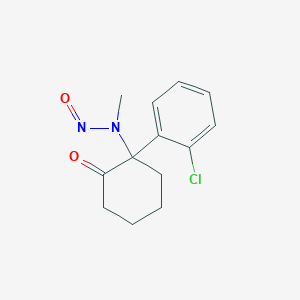
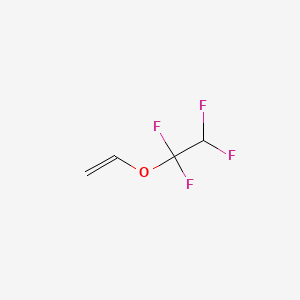
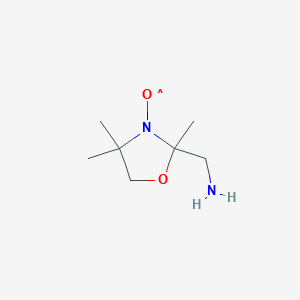
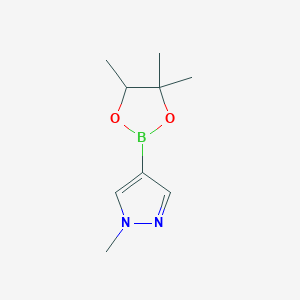
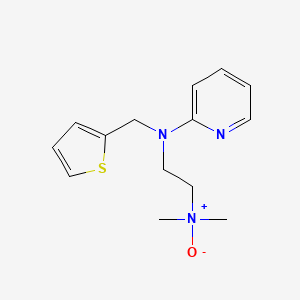
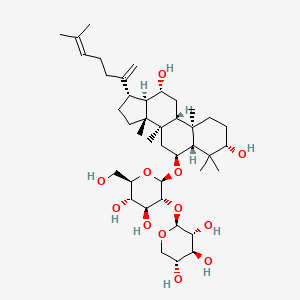
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

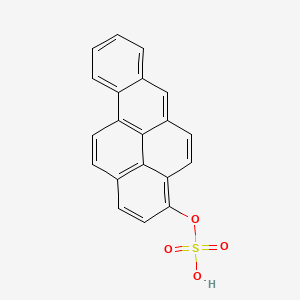
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
